molecular formula C7H12ClNO2 B3110880 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride CAS No. 1807854-19-8

2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride

Cat. No.: B3110880
CAS No.: 1807854-19-8
M. Wt: 177.63 g/mol
InChI Key: LVHNFOMBHNFIKI-UHFFFAOYSA-N
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Description

2-Amino-2-{bicyclo[111]pentan-1-yl}acetic acid hydrochloride is a compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with amino acids under specific conditions. One common method includes the use of a protecting group strategy to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
  • **2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}butanoic acid

Uniqueness

2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-5(6(9)10)7-1-4(2-7)3-7;/h4-5H,1-3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHNFOMBHNFIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807854-19-8
Record name Bicyclo[1.1.1]pentane-1-acetic acid, α-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807854-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride
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2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride
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2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride
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2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride
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2-Amino-2-{bicyclo[1.1.1]pentan-1-yl}acetic acid hydrochloride

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